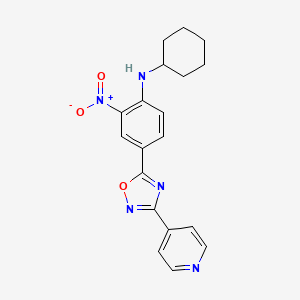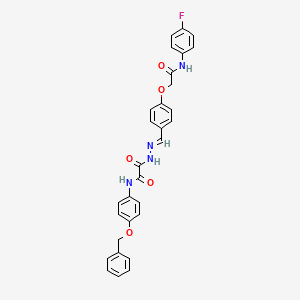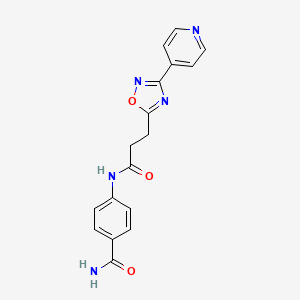
N-cyclohexyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2-nitro-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)aniline, commonly known as CYCLOPS, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. It is a member of the oxadiazole family, which has been shown to possess a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of CYCLOPS is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, CYCLOPS has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In inflammation research, CYCLOPS has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. In infectious disease research, CYCLOPS has been shown to inhibit the activity of various enzymes involved in bacterial and fungal cell wall synthesis.
Biochemical and Physiological Effects:
CYCLOPS has been shown to possess a wide range of biochemical and physiological effects. In cancer research, CYCLOPS has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In inflammation research, CYCLOPS has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In infectious disease research, CYCLOPS has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CYCLOPS in lab experiments is its broad range of biological activities, which makes it a useful tool for studying various diseases and biological processes. However, one limitation of using CYCLOPS is its relatively low yield, which can make it difficult to obtain large quantities of the compound for use in experiments.
Direcciones Futuras
There are many potential future directions for research on CYCLOPS. One area of interest is the development of more efficient synthesis methods to increase the yield of the compound. Another area of interest is the investigation of the compound's potential as a therapeutic agent in other fields of research, such as neurology and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of CYCLOPS and to identify potential drug targets for its use in the treatment of various diseases.
Métodos De Síntesis
The synthesis of CYCLOPS involves a multi-step process that starts with the reaction of 3-(pyridin-4-yl)-1,2,4-oxadiazole-5-carboxylic acid with cyclohexylamine to form the corresponding amide. This is followed by nitration of the amide using nitric acid and sulfuric acid to yield the nitro compound. Finally, the nitro compound is reduced to the corresponding aniline using a reducing agent such as sodium dithionite. The overall yield of CYCLOPS is approximately 20%.
Aplicaciones Científicas De Investigación
CYCLOPS has been studied for its potential as a therapeutic agent in various fields of research, including cancer, inflammation, and infectious diseases. In cancer research, CYCLOPS has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In inflammation research, CYCLOPS has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In infectious disease research, CYCLOPS has been shown to possess antibacterial and antifungal properties.
Propiedades
IUPAC Name |
N-cyclohexyl-2-nitro-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c25-24(26)17-12-14(6-7-16(17)21-15-4-2-1-3-5-15)19-22-18(23-27-19)13-8-10-20-11-9-13/h6-12,15,21H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBRRMVZKXTRGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=NC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-methoxyphenyl)acetamide](/img/structure/B7691488.png)
